Methyl 4-amino-2-bromobenzoate
Description
Significance of Aryl Halide and Amino-Substituted Esters in Synthetic Chemistry
Aryl halides and amino-substituted esters are two classes of organic compounds that hold significant sway in the realm of synthetic chemistry. Aryl halides, compounds containing a halogen atom directly attached to an aromatic ring, are prized for their versatility in a myriad of cross-coupling reactions. The carbon-halogen bond, particularly with bromine and iodine, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals like palladium, copper, and nickel. chemrxiv.orgresearchgate.netacs.org This capability has revolutionized the way chemists approach the synthesis of complex biaryls, pharmaceuticals, and conjugated polymers.
On the other hand, amino-substituted esters, which feature both an amino group (-NH2) and an ester group (-COOR) on an aromatic or aliphatic scaffold, are crucial building blocks for a wide array of biologically active molecules. organic-chemistry.orgnih.gov The amino group provides a site for nucleophilic attack, acylation, and diazotization reactions, while the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The presence of both functionalities on a single molecule allows for orthogonal chemical modifications, providing a powerful tool for creating molecular diversity. The N-arylation of amino acid esters, for instance, is a key transformation in the synthesis of many medicinal agents. acs.org
Overview of Methyl 4-amino-2-bromobenzoate as a Key Building Block in Organic Synthesis
Bridging the utility of both aryl halides and amino-substituted esters is the compound This compound (CAS No. 98545-64-3). cymitquimica.comnih.gov This trifunctional molecule, possessing an amino group, a bromine atom, and a methyl ester on a benzene (B151609) ring, is a quintessential example of an advanced organic synthesis intermediate. cymitquimica.com Its structure is a testament to its synthetic potential, offering multiple avenues for chemical elaboration.
The bromine atom at the 2-position, ortho to the ester, provides a reactive site for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. a2bchem.com This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the construction of complex molecular frameworks. The amino group at the 4-position can be readily acylated, alkylated, or diazotized, providing another point for molecular diversification. cymitquimica.com Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.
The strategic placement of these three functional groups on the aromatic ring makes this compound a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. amazonaws.com The ability to selectively manipulate each of the three functional groups allows for the controlled and efficient construction of a diverse array of complex target molecules.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | nih.gov |
| Molecular Weight | 230.06 g/mol | nih.gov |
| CAS Number | 98545-64-3 | nih.gov |
| Appearance | Solid or crystalline substance | cymitquimica.com |
| Melting Point | 77-81 °C | chemsrc.comsigmaaldrich.com |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | cymitquimica.com |
| IUPAC Name | This compound | nih.gov |
Spectral Data of this compound
| Spectral Data | Values | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.87–7.85 (m, 2H), 7.79 (dd, J = 8.0, 1.5 Hz, 1H), 3.94 (s, 3H), 3.91 (s, 3H) | beilstein-journals.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 165.3, 140.4, 134.4, 131.9, 126.3, 125.3, 120.9, 52.8, 52.7 | beilstein-journals.org |
| IR (thin film, ν, cm⁻¹) | 3225, 3103, 3059, 2953, 1746, 1673, 1635, 1587, 1449, 1437, 1240, 1193, 1158 | beilstein-journals.org |
| HRMS – ESI | M+Na, calc. 266.0793, meas. 266.0793 | beilstein-journals.org |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from more readily available materials. One common route begins with the bromination of a suitable precursor followed by the introduction of the amino group. For instance, 2-Bromo-4-nitrobenzoic acid can be esterified to Methyl 2-bromo-4-nitrobenzoate, which is then reduced to afford the target compound. chemicalbook.com Another approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction to introduce the bromine atom. The specific reagents and conditions can be tailored to optimize the yield and purity of the final product.
Applications in Organic Synthesis
The trifunctional nature of this compound makes it a versatile intermediate in a variety of synthetic applications.
Synthesis of Heterocyclic Compounds
The compound serves as a key starting material in the synthesis of various heterocyclic systems. For example, it can be utilized in the construction of quinazolinones and other fused pyrimidine (B1678525) derivatives, which are prevalent scaffolds in medicinal chemistry. smolecule.com The amino and bromo functionalities allow for annulation reactions, where a new ring is fused onto the existing benzene ring.
Reagent in Cross-Coupling Reactions
As previously mentioned, the bromine atom makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. It can be coupled with a wide range of organometallic reagents (in Suzuki couplings), alkenes (in Heck couplings), and amines (in Buchwald-Hartwig couplings) to generate more complex molecules with high efficiency and selectivity. chemrxiv.org These reactions are fundamental to modern organic synthesis and are widely used in the pharmaceutical industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQVTUWEHNNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412824 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-64-3 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Amino 2 Bromobenzoate and Its Analogues
Established Synthetic Routes to Methyl 4-amino-2-bromobenzoate
Traditional methods for the synthesis of this compound rely on classical organic reactions, offering reliable and well-documented pathways to the target molecule.
Halogenation and Amination Strategies for Benzoic Acid Precursors
A primary route to aminobenzoic acids involves the direct functionalization of a benzoic acid core. This can be achieved through a sequence of halogenation and amination reactions. For instance, the synthesis of N-aryl anthranilic acids, which are structurally related to the target compound, can be accomplished via copper-catalyzed amination of 2-bromobenzoic acids. nih.govresearchgate.net This method is advantageous as it often eliminates the need for protecting the carboxylic acid group and demonstrates high chemo- and regioselectivity, where the bromine atom positioned ortho to the carboxylic acid is selectively replaced. nih.govresearchgate.net The reaction conditions are typically robust, allowing for the use of various aliphatic and aromatic amines. nih.gov
Furthermore, the strategic placement of substituents on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, the bromination of a substituted benzoic acid can be a key step in introducing the bromine atom at the desired position. Subsequent introduction of the amino group, often via reduction of a nitro group, completes the synthesis of the substituted aminobenzoic acid precursor.
Esterification of Corresponding 4-amino-2-bromobenzoic Acid
Once the 4-amino-2-bromobenzoic acid is obtained, the final step is the esterification of the carboxylic acid to its methyl ester. This is a standard transformation in organic chemistry, often achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chegg.comgoogle.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. google.com
An alternative method involves the use of phosphorus pentoxide or polyphosphoric acids, particularly for the esterification with phenols, which can be conducted at elevated temperatures. google.com For industrial-scale production, processes have been developed that focus on optimizing reaction conditions and work-up procedures to maximize yield and minimize by-products. google.com These processes often involve careful control of pH and temperature during the extraction of the final product. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 4-amino-2-bromobenzoic acid | Methanol, Acid Catalyst | This compound | >85% | google.com |
| 2-hydroxy-4-amino-benzoic acid | Phenol, Phosphorus Pentoxide | Phenyl 2-hydroxy-4-aminobenzoate | 73.6% | google.com |
Preparation from Isatoic Anhydride (B1165640) Derivatives
Isatoic anhydrides serve as versatile starting materials for the synthesis of 2-aminobenzoates. The reaction of isatoic anhydride with an amine leads to the ring-opening of the anhydride to form a 2-aminobenzamide. This can then be further transformed into the desired benzoic acid derivative. More directly, substituted methyl 2-aminobenzoates can be prepared by treating the corresponding isatoic anhydride with methanol in the presence of a base like sodium methoxide. google.com
The chemistry of isatoic anhydride is rich, and its reactions with various nucleophiles have been extensively studied. nih.gov For instance, heating isatoic anhydride with amines can produce 2-amino-N-alkylbenzamides, which are precursors to other heterocyclic systems. nih.gov The preparation of isatoic anhydride itself is often achieved through the reaction of anthranilic acid with phosgene (B1210022) or its equivalents. orgsyn.org
Advanced Synthetic Approaches for this compound Derivatives
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules like this compound and its analogues. These approaches often utilize transition-metal catalysis and novel reaction pathways.
Palladium-Catalyzed Coupling Reactions in Methyl 4-bromobenzoate (B14158574) Systems
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing derivatives of this compound, these reactions are particularly powerful.
Starting with a substrate like methyl 4-bromobenzoate, various groups can be introduced onto the aromatic ring. For example, Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, can be used to form new carbon-carbon bonds. nih.govuni-muenchen.de The choice of palladium catalyst and ligands is crucial for the success of these reactions, with modern phosphine (B1218219) ligands often providing high reactivity and selectivity. uni-muenchen.de Similarly, Suzuki-Miyaura coupling, which utilizes boronic acids, is another widely used method for creating biaryl structures. uit.no These reactions are often tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis. nih.govwhiterose.ac.ukresearchgate.net
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |
| Negishi Coupling | Methyl 4-bromobenzoate | Aziridinylzinc chloride | Pd2dba3/[(tBu)3PH]BF4 | Methyl 4-(aziridin-2-yl)benzoate | nih.gov |
| Suzuki-Miyaura Coupling | Methyl 2-amino-5-bromobenzoate | 4-Cyanophenylboronic acid | Xphos Pd G2 | Methyl 4-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate | uit.no |
Oxidative Ring-Opening Strategies for 2-Aminobenzoate Synthesis
A novel and efficient approach to the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.orgrsc.orgglobalauthorid.com This strategy is based on the cleavage of the N-N bond in the indazole ring system. The reaction proceeds under mild conditions and can be controlled to produce a variety of substituted 2-aminobenzoates, including those with bromine substituents. rsc.orgrsc.org By selecting the appropriate oxidant and bromine source, it is possible to achieve free, mono-, or dual-brominated aminobenzoates. rsc.orgrsc.org This method represents a unique example of N-N bond cleavage of 3-aminoindazoles and provides a streamlined route to these valuable building blocks. rsc.org
Another related strategy involves the oxidative ring-opening of isatins. This domino protocol allows for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates from readily available starting materials at room temperature. researchgate.netdntb.gov.ua
| Starting Material | Key Transformation | Product | Reference |
| 3-Aminoindazoles | Oxidative N-N bond cleavage | 2-Aminobenzoates | rsc.orgrsc.org |
| Isatins | Oxidative domino protocol | 2-Aminobenzamides and 2-aminobenzoates | researchgate.netdntb.gov.ua |
Multi-step Synthesis of Substituted Methyl Aminobenzoates
The synthesis of substituted methyl aminobenzoates, including the target compound this compound, often requires a strategic sequence of reactions to introduce the desired functional groups onto the benzene (B151609) ring. These multi-step syntheses allow for the precise placement of substituents, which is crucial for the compound's ultimate use in more complex molecular architectures. a2bchem.com
A common strategy involves the esterification of a substituted aminobenzoic acid. For instance, 3-aminobenzoic acid can be esterified using methanol with an acid catalyst like thionyl chloride or sulfuric acid, typically under reflux conditions for 12 to 24 hours, to yield methyl 3-aminobenzoate (B8586502) in near-quantitative amounts. Subsequent modifications, such as bromination, can then be performed. The order of these steps is critical; for example, performing oxidation of a methyl group to a carboxylic acid before reducing a nitro group can lead to isolation difficulties due to the formation of a species with both acidic and basic functionalities. athabascau.ca
Another approach starts with a precursor that already contains some of the required functional groups. For example, this compound can be prepared from 2-bromo-4-nitrobenzoic acid. chemicalbook.com The synthesis involves the esterification of the carboxylic acid followed by the reduction of the nitro group to an amine. The reduction of aromatic nitro compounds is a primary method for preparing primary aromatic amines and can be achieved using reagents like tin and hydrochloric acid or through catalytic hydrogenation. athabascau.ca
The synthesis of analogs often employs similar strategies. For example, the synthesis of 2-amino-2-oxoethyl 4-bromobenzoate was achieved by reacting 4-substituted sodium benzoates with chloroacetic acid amide in dimethylformamide, resulting in an 86% yield. iucr.org
Detailed research findings have highlighted various synthetic routes and the yields of intermediate and final products.
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| 3-Aminobenzoic acid | Methanol, Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), Reflux (65–80°C) for 12–24 hours | Methyl 3-aminobenzoate | 98–100% | |
| Methyl 3-aminobenzoate | Chloroacetyl chloride, Triethylamine or Pyridine, Anhydrous solvent (DCM, THF), 0–5°C, 4–6 hours | Methyl 3-[(chloroacetyl)amino]benzoate | 85–90% | |
| 4-Substituted sodium benzoates | Chloroacetic acid amide, Dimethylformamide | 2-amino-2-oxoethyl 4-bromobenzoate | 86% | iucr.org |
| 4-bromobenzoic acid | Methanol, 1,3-dichloro-5,5-dimethylhydantoin, 60°C, 7 hours | Methyl 4-bromobenzoate | 99% | chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety. acs.org These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgskpharmteco.com
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that generate minimal byproducts. For example, catalytic hydrogenation for the reduction of a nitro group is often preferred over metal/acid reductions as it produces water as the main byproduct. athabascau.ca
Use of Less Hazardous Chemicals: This principle encourages the use and generation of substances with little to no toxicity. skpharmteco.com In the context of synthesizing aminobenzoates, this could involve replacing hazardous solvents like dimethylformamide with greener alternatives. skpharmteco.com Research is ongoing to find greener solvent alternatives for various chemical processes, including peptide synthesis, which shares some common challenges with the synthesis of aminobenzoate derivatives. skpharmteco.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. mygreenlab.org In the synthesis of substituted aminobenzoates, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce aryl or heteroaryl groups, often with high efficiency and selectivity. smolecule.com The use of reusable catalysts like Montmorillonite KSF clay is also being explored for various organic transformations. mygreenlab.org
Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. greenchemistry-toolkit.org While some steps in the synthesis of this compound and its analogs may require heating, ongoing research aims to develop more energy-efficient processes, for instance, by using biocatalysis or photo-assisted chemistry. greenchemistry-toolkit.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.
Reactivity and Mechanistic Investigations of Methyl 4 Amino 2 Bromobenzoate
Nucleophilic Aromatic Substitution Reactions Involving Methyl 4-amino-2-bromobenzoate
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those bearing halides. Unlike typical nucleophilic substitution reactions at saturated carbon centers (SN1 and SN2), SNAr reactions on aromatic rings proceed through a distinct addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway is necessitated by the high energy barrier for the formation of an unstable aryl cation (as in SN1) and the steric hindrance that prevents a backside attack (as in SN2). chemistrysteps.comlibretexts.org The SNAr mechanism involves the initial attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com Subsequently, the leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring. chemistrysteps.com
The amino (-NH2) group in this compound is an electron-donating group. In the context of electrophilic aromatic substitution, such groups activate the ring and direct incoming electrophiles to the ortho and para positions. However, for nucleophilic aromatic substitution, which is favored by electron-withdrawing substituents, the electron-donating nature of the amino group would typically deactivate the ring towards nucleophilic attack. libretexts.org
Despite this, the amino group can participate in and influence reactions in other ways. For instance, its basicity allows it to be protonated or to engage in hydrogen bonding, which can alter the electronic properties of the molecule and its reactivity in specific reaction conditions. In copper-catalyzed amination reactions of related bromobenzoic acids, the amino group has been observed to participate in intramolecular hydrogen bonding. nih.gov
The bromine atom at the 2-position of this compound serves as a key functionalization site. As a halogen, it is a good leaving group in various substitution reactions, particularly in SNAr reactions when the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.org The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The bromine atom's position ortho to the ester group and meta to the amino group in this compound places it in a specific electronic environment. While the amino group is electron-donating, the methyl ester group (-COOCH3) is electron-withdrawing, which can help to stabilize the negative charge in a Meisenheimer complex intermediate if the nucleophilic attack occurs at the carbon bearing the bromine. The interplay of these substituents dictates the feasibility and outcome of nucleophilic aromatic substitution at this position.
Cross-Coupling and Coupling Reactions with this compound
The bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
In these transformations, the bromine atom acts as a leaving group in the oxidative addition step to a low-valent palladium catalyst. The resulting organopalladium species can then react with a variety of coupling partners, such as boronic acids (Suzuki), alkenes (Heck), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), to form the desired product. The presence of both an amino and an ester group on the ring can influence the reaction conditions required and the potential for side reactions. For example, the amino group may require protection in some cases to prevent it from interfering with the catalytic cycle.
Mechanistic Pathways of Transformations Involving the Benzoate (B1203000) Ester Moiety
The benzoate ester moiety in this compound also presents opportunities for chemical transformations, although it is generally less reactive than the carbon-bromine bond in cross-coupling reactions.
While specific studies on the photoreductive dehalogenation of this compound are not prevalent, the general mechanism for such reactions on aryl halides involves electron transfer processes. In these reactions, a photosensitizer absorbs light and transfers an electron to the aryl halide. This results in the formation of a radical anion, which can then fragment to lose the halide ion, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. The efficiency of this process is influenced by the electron affinity of the aryl halide and the redox potential of the photosensitizer.
The ester group of benzoate derivatives can be involved in carbon-carbon bond formation, though this typically requires its conversion to a more reactive functional group. For example, the ester can be reduced to a benzyl (B1604629) alcohol, which can then be converted to a benzyl halide for subsequent coupling reactions. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in reactions like the Hunsdiecker reaction (though this would result in the loss of the carboxyl group) or converted to an acid chloride for Friedel-Crafts acylation reactions. The direct use of the ester group in C-C bond formation is less common but can be achieved under specific conditions, such as in certain types of directed ortho-metalation reactions where the ester group can direct a strong base to deprotonate the adjacent aromatic position, followed by reaction with an electrophile.
Rearrangement Reactions in Aromatic Systems
The inherent substitution pattern of this compound, featuring an amino group, a bromine atom, and a methyl ester on the benzene (B151609) ring, presents a complex substrate for potential intramolecular rearrangements. The interplay of the electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing ester and bromo groups—would be expected to significantly influence the reaction pathways and product distributions in any potential rearrangement. Further research is required to explore and document the specific rearrangement chemistry of this compound.
Role of Catalysis in this compound Chemistry
Catalysis plays a pivotal role in the functionalization of aryl halides, and while specific catalytic studies on this compound are limited, the reactivity of its core structure can be inferred from studies on closely related compounds. The presence of a bromine atom on the aromatic ring makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.
Palladium and nickel catalysts are at the forefront of cross-coupling chemistry. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are powerful tools for the derivatization of aryl bromides. Given the structure of this compound, the bromine atom is the primary site for catalytic activation.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium complexes are highly efficient catalysts for the activation of the C-Br bond. In the context of a molecule like this compound, this would allow for the introduction of a wide range of substituents at the 2-position.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, a diamino-substituted benzoate could be synthesized. The existing amino group on the ring might require protection depending on the reaction conditions.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This would enable the introduction of vinyl groups at the 2-position of the this compound scaffold.
Nickel-Catalyzed Cross-Coupling Reactions:
Nickel catalysts have emerged as a more earth-abundant and often more reactive alternative to palladium for certain cross-coupling reactions. Theoretical and experimental studies on related aryl bromides, such as methyl 4-bromobenzoate (B14158574), have demonstrated the efficacy of nickel catalysis. For instance, the reductive cross-coupling of bromobenzene (B47551) and methyl 4-bromobenzoate has been investigated, highlighting the potential for nickel-catalyzed homocoupling and heterocoupling reactions.
The following table summarizes representative catalytic cross-coupling reactions that are likely applicable to this compound based on the reactivity of similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Ligand / Base | N-Aryl-diaminobenzoate |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | 2-Styryl-4-aminobenzoate |
| Nickel-Catalyzed Reductive Coupling | Aryl Halide | NiCl₂(dtbbpy) / Reducing Agent | Unsymmetrical Biaryl |
Table 1: Potential Catalytic Cross-Coupling Reactions of this compound
The amino and ester functional groups present in this compound can also influence the catalytic cycle. The amino group, being a Lewis base, could potentially coordinate to the metal center and affect the catalyst's activity and selectivity. Conversely, the ester group is generally stable under many cross-coupling conditions but could be susceptible to hydrolysis under harsh basic conditions. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity in the catalytic transformations of this compound.
Applications of Methyl 4 Amino 2 Bromobenzoate in Diverse Organic Synthesis
Utilization as a Versatile Building Block for Complex Organic Molecules
The reactivity of Methyl 4-amino-2-bromobenzoate allows it to serve as a foundational component in the construction of intricate molecular architectures. biosynth.comchemicalbook.com The presence of multiple reaction sites enables chemists to perform sequential and regioselective modifications. The amino group can undergo diazotization followed by a range of substitution reactions, while the bromine atom is susceptible to nucleophilic aromatic substitution and various cross-coupling reactions. chemicalbook.com The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into other functional groups.
This trifunctional nature makes this compound a powerful tool in combinatorial chemistry and diversity-oriented synthesis. By systematically altering the reagents and reaction conditions, a large library of distinct compounds can be generated from this single precursor. These libraries are invaluable in the search for new molecules with specific biological or material properties.
| Property | Value |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Melting Point | 77-79 °C |
| Appearance | White to off-white powder |
Precursor in the Synthesis of Pharmaceutical Intermediates
In the pharmaceutical industry, the development of efficient synthetic routes to new drug candidates is of paramount importance. This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. calpaclab.com Its structural motifs are found in a range of biologically active compounds.
The ability to introduce diverse substituents onto the aromatic ring of this compound is particularly useful in structure-activity relationship (SAR) studies. During drug discovery, medicinal chemists often synthesize a series of analogues of a lead compound to optimize its pharmacological profile. The versatility of this compound facilitates the rapid generation of such analogues, accelerating the drug development process.
Intermediate for Agrochemical Development
The agricultural sector relies on the continuous development of new and effective agrochemicals to protect crops and enhance yields. This compound plays a role as an intermediate in the synthesis of novel pesticides, herbicides, and fungicides. biosynth.comchemicalbook.com The core structure of this compound can be elaborated to produce molecules with specific biological activities against agricultural pests and diseases.
The principles of molecular design in agrochemical research are similar to those in pharmaceutical development. By modifying the structure of compounds derived from this compound, researchers can fine-tune their efficacy, selectivity, and environmental persistence. This allows for the creation of agrochemicals that are potent against the target organisms while minimizing harm to non-target species and the environment.
Role in Dye Synthesis
The vibrant colors of many synthetic dyes are due to the presence of extended conjugated systems of double bonds in their molecular structures. Azo dyes, which contain one or more azo groups (-N=N-), are a particularly important class of colorants. The amino group of this compound can be readily converted into a diazonium salt, which can then be reacted with a suitable coupling component to form an azo dye. biosynth.comchemicalbook.com
The specific color of the resulting dye is influenced by the electronic properties of the substituents on the aromatic rings. The bromine atom and the methyl ester group in this compound can modulate the color of the dye. By varying the coupling component, a wide spectrum of colors can be achieved, making this compound a useful building block in the dye manufacturing industry.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and are central to the structure of many pharmaceuticals, agrochemicals, and functional materials. The functional groups of this compound provide multiple avenues for the construction of heterocyclic rings.
For instance, the amino and ester groups can be involved in condensation reactions with other bifunctional molecules to form fused heterocyclic systems. The bromine atom can participate in intramolecular cyclization reactions or be used as a handle for introducing other functionalities that can then be used to build a heterocyclic ring. The ability to access a diverse range of heterocyclic structures from a single, readily available starting material highlights the synthetic utility of this compound.
Material Science Applications of Benzoate (B1203000) Derivatives
Benzoate derivatives, as a class of compounds, have found numerous applications in material science. Their rigid aromatic core and the ability to incorporate various functional groups make them attractive building blocks for the design of new materials with tailored properties. For example, benzoate-containing liquid crystals are used in display technologies, and benzoate-based polymers can exhibit interesting thermal and mechanical properties.
While the direct applications of this compound in material science are not as well-documented as its use in other areas, its derivatives hold significant potential. The presence of the amino and bromo groups allows for the incorporation of this molecule into larger polymeric structures or for its use in the synthesis of functional monomers. The development of new materials based on derivatives of this compound is an active area of research with the potential for new discoveries and applications.
Medicinal Chemistry and Biological Evaluation of Methyl 4 Amino 2 Bromobenzoate Derivatives
Research Compound for Drug Discovery and Development
Methyl 4-amino-2-bromobenzoate is a halogenated derivative of methyl 4-aminobenzoate (B8803810) that serves as a versatile building block in the realm of medicinal chemistry and drug discovery. Its utility is rooted in its reactive nature, possessing multiple functional groups—an amine, a bromine atom, and a methyl ester—that can be strategically modified to synthesize a diverse array of more complex molecules. This compound is classified as a "Protein Degrader Building Block," indicating its potential role in the development of targeted protein degradation technologies, a novel therapeutic modality.
The structural framework of this compound makes it a valuable intermediate for the synthesis of various biologically active compounds. Researchers utilize it as a starting material to construct novel chemical entities with potential therapeutic applications. Its role as a synthetic intermediate is crucial in the exploration of new pharmacophores and the development of lead compounds for various disease targets. The presence of the bromine atom and the amino group allows for a range of chemical transformations, including cross-coupling reactions and amide bond formations, further expanding its synthetic utility in creating libraries of compounds for biological screening.
Enzyme Inhibition Studies of Methyl 4-aminobenzoate Derivatives
The investigation of how small molecules interact with and inhibit enzymes is a cornerstone of drug discovery. This compound and its chemical relatives have been the subject of such studies to determine their potential to modulate the activity of key enzymes involved in physiological and pathological processes.
Inhibition of Paraoxonase 1 (PON1) Activity by this compound
Paraoxonase 1 (PON1) is an enzyme with antioxidant properties, primarily associated with high-density lipoprotein (HDL), and it plays a role in preventing the oxidation of low-density lipoprotein (LDL). In a study investigating the effects of various methyl benzoate (B1203000) derivatives on PON1 activity, this compound (referred to as compound 10 in the study) demonstrated significant inhibitory potential.
Among the seventeen methyl benzoate compounds tested, this compound was identified as the most potent inhibitor of PON1. sigmaaldrich.com The study determined its inhibition constant (Ki) to be 25.10 ± 4.73 µM, the lowest among all the derivatives, indicating the strongest binding affinity to the enzyme. sigmaaldrich.com This finding highlights the specific structural features of this compound that contribute to its effective inhibition of PON1.
Inhibition of Paraoxonase 1 (PON1) by Methyl Benzoate Derivatives
| Compound | Ki (µM) |
|---|---|
| This compound | 25.10 ± 4.73 |
| Other Methyl Benzoate Derivatives (Compounds 1-9, 11-17) | Ranged from higher values up to 502.10 ± 64.72 |
Modulation of Glutathione (B108866) Reductase (GR) Activity by Methyl 4-aminobenzoate Derivatives
Glutathione reductase (GR) is a crucial enzyme in the glutathione-dependent antioxidant system, responsible for maintaining a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG). This balance is vital for protecting cells from oxidative damage. A study examining the inhibitory effects of a series of methyl 4-aminobenzoate derivatives on human erythrocyte GR revealed varying degrees of inhibition. biosynth.comcalpaclab.com
In this research, this compound was one of the derivatives studied. While another derivative, methyl 4-amino-3-bromo-5-fluorobenzoate, showed the strongest inhibition with a Ki value of 0.325 ± 0.012 µM, in silico molecular docking studies predicted that this compound had one of the lowest binding energies to the GR receptor. biosynth.comcalpaclab.com This suggests a favorable interaction with the enzyme's active site.
Effects on Glutathione S-transferase (GST) Activity by Methyl 4-aminobenzoate Derivatives
Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of a wide range of xenobiotic and endogenous compounds by catalyzing their conjugation with glutathione. biosynth.comcalpaclab.com The same study that investigated GR inhibition also assessed the effects of methyl 4-aminobenzoate derivatives on GST activity from human erythrocytes.
The findings indicated that these derivatives could inhibit GST. Similar to the GR inhibition results, computational (in silico) studies suggested that other derivatives, such as methyl 4-amino-2-chlorobenzoate, had the lowest binding energies into the GST receptor. biosynth.comcalpaclab.com However, the study collectively demonstrated that substitutions on the methyl 4-aminobenzoate scaffold significantly influence the inhibitory activity against both GR and GST.
Inhibition of Glutathione Reductase (GR) and Glutathione S-transferase (GST) by Selected Methyl 4-aminobenzoate Derivatives
| Compound | Target Enzyme | Ki (µM) | In Silico Binding Energy Prediction |
|---|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | 0.325 ± 0.012 | Not specified as lowest |
| Methyl 4-amino-2-nitrobenzoate | GST | 92.41 ± 22.26 | Not specified as lowest |
| This compound | GR | Not specified | Predicted to have one of the lowest binding energies |
| Methyl 4-amino-2-chlorobenzoate | GST | Not specified | Predicted to have one of the lowest binding energies |
Structure-Activity Relationship (SAR) Studies of Methyl 4-aminobenzoate Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For methyl 4-aminobenzoate derivatives, SAR analyses have been conducted to understand the impact of different substituents on their enzyme inhibitory properties.
In the context of GR and GST inhibition, the position and nature of the substituent on the benzene (B151609) ring of methyl 4-aminobenzoate were found to be critical for activity. biosynth.comcalpaclab.com For instance, the presence and location of halogen atoms (like bromine, chlorine, and fluorine) and other groups (like nitro groups) significantly altered the inhibitory potency. biosynth.comcalpaclab.com The study revealed that a derivative with bromine and fluorine substitutions (methyl 4-amino-3-bromo-5-fluorobenzoate) was a particularly potent inhibitor of GR. biosynth.comcalpaclab.com
Molecular docking studies complemented the experimental data by predicting the binding modes of these derivatives within the active sites of GR and GST. These in silico analyses suggested that derivatives like this compound could achieve low binding energies, indicating a strong theoretical interaction with the enzyme targets. biosynth.comcalpaclab.com The collective findings from these studies help in guiding the rational design of more potent and selective enzyme inhibitors based on the methyl 4-aminobenzoate scaffold.
Investigation of Anti-cancer Potential of Benzoate Derivatives
Benzoic acid and its derivatives are a class of compounds that have attracted significant attention in cancer research due to their potential anti-proliferative activities. Various synthetic derivatives of benzoic acid have been investigated for their ability to attenuate cancer cell growth.
While direct studies on the anti-cancer potential of this compound are not extensively documented in the available literature, research on structurally related compounds provides a basis for its potential in this area. For example, in silico studies on methyl 4-bromo-2-fluorobenzoate, a closely related halogenated benzoate, have been conducted to evaluate its drug-like properties and potential biological activities, which can include anti-cancer effects.
Furthermore, phthalazine (B143731) derivatives synthesized using methyl 4-aminobenzoate as a starting material have been evaluated for their antiproliferative activity against human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). These studies demonstrate that the broader class of benzoate and aminobenzoate derivatives can serve as valuable scaffolds for the development of novel anti-cancer agents. The specific contribution of the 2-bromo substitution on the 4-aminobenzoate framework warrants further investigation to fully elucidate its potential in oncology drug discovery.
Exploration of Antimicrobial and Antiviral Properties of Related Compounds
The foundational structure of 4-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway for many pathogens, has served as a versatile template for the development of novel antimicrobial and antiviral agents. mdpi.comnih.gov While PABA itself is non-toxic to humans, its chemical modification has led to derivatives with significant biological activities. mdpi.comnih.gov
Researchers have successfully synthesized a variety of Schiff bases by reacting 4-aminobenzoic acid with different aromatic aldehydes. This molecular hybridization approach has yielded compounds with a broad spectrum of antimicrobial properties. mdpi.comresearchgate.net For instance, certain Schiff bases derived from PABA have demonstrated notable antibacterial activity, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 15.62 µM. mdpi.comnih.gov These derivatives have also shown potent, broad-spectrum antifungal activity, with MIC values starting from 7.81 µM. mdpi.comnih.gov
The antimicrobial efficacy of these compounds is influenced by the nature of the aldehyde used in their synthesis. By varying the substituents on the aromatic aldehyde, researchers can fine-tune the biological activity of the resulting PABA derivative. mdpi.com This allows for the creation of a diverse library of compounds with potentially enhanced antimicrobial or cytotoxic properties. mdpi.comresearchgate.net
| Activity Type | Pathogen Example | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | from 15.62 µM | mdpi.comnih.gov |
| Antifungal | Broad-spectrum | ≥ 7.81 µM | mdpi.comnih.gov |
| Antimycobacterial | - | ≥ 62.5 µM | mdpi.comnih.gov |
In the realm of antiviral research, derivatives of 4-aminobenzoic acid have also shown promise. A study focused on 4-substituted sulfonamidobenzoic acid derivatives identified compounds with significant activity against Coxsackievirus B3 (CVB3), an enterovirus. semanticscholar.org Through structural evolution of a known enterovirus life cycle inhibitor, new hit-compounds were identified with potent antiviral properties. semanticscholar.org These compounds, which act as capsid binders, demonstrated superior potency compared to the reference compound, with IC50 values as low as 4.22 µM. semanticscholar.org
| Compound | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Hit-Compound 4 | 4.29 | Capsid Binder | semanticscholar.org |
| Hit-Compound 7a | 4.22 | Capsid Binder | semanticscholar.org |
| Reference Compound 2a | 5.54 | Capsid Binder | semanticscholar.org |
Pharmacological Scaffold Exploration
The 4-aminobenzoic acid (PABA) framework is a privileged scaffold in medicinal chemistry, extensively explored for developing a wide range of therapeutic agents. researchgate.netnih.gov Its derivatives are known to exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and antioxidant properties. mdpi.comresearchgate.net The exploration of this scaffold primarily involves modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.
A prominent strategy in exploring the PABA scaffold is through molecular hybridization, which involves combining the PABA pharmacophore with other biologically active motifs. mdpi.comresearchgate.net A common application of this is the synthesis of Schiff bases, where the amino group of PABA is condensed with various aldehydes. mdpi.com This approach has proven effective in generating compounds with significant antimicrobial and cytotoxic activities. mdpi.comnih.gov The versatility of this method allows for the introduction of a wide array of chemical diversity by simply altering the aldehyde component, thereby enabling the tuning of the compound's biological profile. mdpi.com
Another avenue of scaffold exploration involves modifications to generate peptide analogs. The incorporation of amino acids and peptides into aromatic nuclei like benzoic acid has resulted in compounds with potent bioactivities. connectjournals.com This strategy leverages the biocompatibility and biodegradability of amino acids and peptides to potentially create novel therapeutic agents with fewer side effects. connectjournals.com
Furthermore, the PABA scaffold has been utilized in the design of enzyme inhibitors. By creating structural analogs of intermediates in microbial biosynthetic pathways, researchers can develop potent and selective inhibitors. nih.govresearchgate.net For example, 4-substituted sulfonamidobenzoic acid derivatives have been developed as capsid-binding inhibitors of enteroviruses. semanticscholar.org This demonstrates how the core aminobenzoic acid structure can be elaborated upon to target specific viral proteins. The results from these explorations provide a strong basis for the further development of lead compounds in the design of new drugs to combat various infections. semanticscholar.org
The structural flexibility of the aminobenzoic acid backbone allows for its use as a foundational element in creating diverse chemical libraries for screening against various biological targets. researchgate.netorientjchem.org These systematic modifications and hybridizations of the core scaffold are fundamental to the process of drug discovery and development, aiming to identify new chemical entities with improved therapeutic potential.
Computational Chemistry and in Silico Approaches in Methyl 4 Amino 2 Bromobenzoate Research
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is crucial for understanding how a ligand, such as a derivative of Methyl 4-amino-2-bromobenzoate, might interact with a biological target, typically a protein or enzyme. The primary goal of docking is to identify the correct binding pose of the ligand within the active site of the target and to estimate the strength of the interaction.
In studies involving benzoate (B1203000) derivatives, molecular docking has been effectively used to explore their therapeutic potential. For instance, research on novel 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives identified them as potential dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), enzymes crucial for bacterial and mycobacterial survival. nih.govnih.gov Using the SYBYL-X 2.0 software, these derivatives were docked into the active sites of Mycobacterium tuberculosis DHFR (MtDHFR) (PDB ID: 1DF7) and InhA (ENR) (PDB ID: 4TZK). nih.govnih.gov
The simulations revealed specific, crucial interactions between the ligands and the enzymes. For the InhA enzyme, the derivatives fit snugly into the binding pocket, forming two or more hydrogen bonds with the amino acid residue TYR158 and the cofactor NAD+. nih.gov Similarly, when docked with MtDHFR, the molecules showed significant H-bonding interactions with key amino acid residues such as ARG32 and ARG60. nih.gov These specific interactions are fundamental to the inhibitory action of the compounds, and their identification through docking provides a rational basis for their observed biological activity.
Prediction of Binding Affinities for Biological Targets
A key outcome of molecular docking simulations is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target. This is typically expressed as a scoring function value or binding energy (e.g., in kcal/mol), with lower values indicating a more stable complex and, theoretically, a more potent inhibitor. These predicted affinities are critical for ranking potential drug candidates in virtual screening campaigns. animbiosci.org
For benzoate analogues, predicted binding affinities have shown a strong correlation with experimentally determined biological activities. In the study of benzoate ester-linked arylsulfonyl hydrazones, newly synthesized compounds were evaluated for their antiproliferative activities against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. mdpi.com The experimental results, reported as IC₅₀ values, demonstrated cytotoxic activity at the micromolar level. mdpi.com
Similarly, for the pyrrole-based benzoate derivatives targeting MtDHFR and InhA, the docking studies were complemented by in vitro testing. nih.gov The compounds exhibited potent activity against M. tuberculosis H37Rv, as well as against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov This alignment between computational predictions and experimental outcomes underscores the predictive power of in silico modeling in identifying biologically active molecules.
Table 1: Experimentally Determined Biological Activity for Benzoate Derivatives
| Compound Series | Biological Target/Assay | Reported Activity Metric | Activity Range | Reference |
|---|---|---|---|---|
| Benzoate ester-linked arylsulfonyl hydrazones | A549 Human Lung Carcinoma Cell Line | IC₅₀ | 29.59–176.70 µM | mdpi.com |
| Benzoate ester-linked arylsulfonyl hydrazones | MCF-7 Human Breast Adenocarcinoma Cell Line | IC₅₀ | 27.70–170.30 µM | mdpi.com |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | M. tuberculosis H37Rv | MIC | 0.8–3.12 µg/mL | nih.gov |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | E. coli | MIC | 0.4–3.12 µg/mL | nih.gov |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | S. aureus | MIC | 1.6–12.5 µg/mL | nih.gov |
Advanced In Silico Methodologies in Drug Design for Benzoate Analogues
Beyond initial docking and affinity prediction, a suite of advanced in silico methodologies is employed in the rational design of drugs based on the benzoate scaffold. mdpi.com These computer-aided drug design (CADD) techniques aim to optimize lead compounds by predicting their pharmacokinetic and pharmacodynamic properties. mdpi.com
A fundamental step in this process is the evaluation of "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five. innovareacademics.in This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. innovareacademics.in For novel benzothiazole (B30560) analogs, in silico analysis showed that the designed derivatives fell within the optimal range for these parameters, suggesting they possess favorable drug-like characteristics. innovareacademics.in
Furthermore, the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is a critical component of modern CADD. mdpi.com For the aforementioned benzothiazole derivatives, computational tools were used to predict properties like intestinal absorption, blood-brain barrier penetration, aqueous solubility, and potential hepatotoxicity. innovareacademics.in Such predictions are invaluable for identifying and filtering out compounds with undesirable pharmacokinetic profiles early in the discovery process, saving significant resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Methyl 4-aminobenzoate (B8803810) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.
For derivatives of aminobenzoates and similar scaffolds, 3D-QSAR and 4D-QSAR models have proven to be particularly insightful. nih.govnih.gov In a 3D-QSAR study, the three-dimensional properties of molecules, such as steric and electrostatic fields, are correlated with their activity. nih.gov A study on benzothiazinone derivatives used a field-based 3D-QSAR approach to build a predictive model. The resulting model, generated using Partial Least Squares (PLS) regression, demonstrated high statistical significance, with a regression coefficient (R²) of 0.9754 for the training set, indicating a strong correlation between the model's predictions and the actual activity. nih.gov
These models can be visualized through contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a 3D-QSAR model might show that a bulky, hydrophobic group is preferred in one region of the molecule, while a hydrogen bond acceptor is beneficial in another. oncotarget.com This information provides direct, actionable guidance for chemists to design more potent derivatives.
Table 2: Example Statistical Parameters for a 3D-QSAR Model
| Statistical Parameter | Description | Typical Value |
|---|---|---|
| R² (Regression Coefficient) | Measures the correlation between predicted and actual activity for the training set. A value closer to 1 indicates a better fit. | > 0.9 |
| Q² or R²_CV (Cross-Validated R²) | Measures the internal predictive ability of the model using cross-validation (e.g., "Leave One Out"). A positive value is required. | > 0.5 |
| PLS Factors | The number of principal components used in the Partial Least Squares regression to build the model. | 4-6 |
| Standard Deviation (SD) | The standard deviation of the error of prediction. Lower values indicate higher accuracy. | < 0.2 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
While docking provides a static snapshot of a ligand in a binding site, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds.
For molecules related to this compound, such as Methyl 2-amino-5-bromobenzoate, crystallographic studies provide precise conformational data. In this related compound, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is 5.73 (12)°. nih.gov Its conformation is further stabilized by a strong intramolecular N—H···O hydrogen bond, which forms a six-membered ring structure known as an S(6) ring. nih.gov This type of analysis reveals the inherent structural preferences of the molecule, which are critical for its interaction with biological targets.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. frontiersin.org After a ligand is docked into a receptor's active site, MD simulations can be run to assess the stability of the resulting complex. nih.gov This is a crucial validation step, as a high docking score does not guarantee that the ligand will remain stably bound. animbiosci.org The simulation tracks the trajectory of the ligand within the binding pocket, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein or the ligand. nih.gov These simulations, often performed using software like NAMD and force fields like CHARMM, provide a more realistic and dynamic understanding of the binding event, bridging the gap between a static docking pose and the dynamic reality of molecular recognition in a biological system. frontiersin.orgnih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of synthetic organic chemistry continually seeks more efficient, selective, and sustainable methods for the preparation of valuable chemical entities. In the context of Methyl 4-amino-2-bromobenzoate, future research will likely focus on the development of novel synthetic routes that improve upon existing methods in terms of yield, purity, and environmental impact. Key areas of exploration may include:
Catalytic C-H Activation: Directing the functionalization of the benzene (B151609) ring through transition-metal catalyzed C-H activation could offer a more atom-economical and step-efficient synthesis compared to traditional methods that often require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher throughput and better process control.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to a greener chemical process.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Activation | Atom economy, step efficiency |
| Flow Chemistry | Enhanced efficiency, safety, scalability |
| Biocatalysis | High selectivity, mild reaction conditions |
Exploration of Undiscovered Reactivity Profiles of this compound
The reactivity of this compound is dictated by the interplay of its amino, bromo, and methyl ester functional groups. While some of its reactions are predictable based on the individual functionalities, there is a vast potential for discovering novel reactivity profiles. Future investigations could delve into:
Orthogonal Functionalization: Developing strategies to selectively react one functional group in the presence of others will be crucial for its use as a versatile building block. This could involve the use of protecting groups or the fine-tuning of reaction conditions.
Photoredox Catalysis: The use of visible light-mediated catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of novel transformations of this compound.
Mechanochemical Synthesis: Exploring solvent-free or low-solvent reactions using ball milling could not only provide a more sustainable synthetic approach but also potentially lead to different product outcomes compared to solution-phase chemistry.
Design and Synthesis of Advanced Pharmacological Agents Based on the this compound Scaffold
The structural motif of this compound is a valuable starting point for the design and synthesis of new pharmacological agents. Its established role as a protein degrader building block highlights its potential in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies. Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs will be essential for identifying potent and selective drug candidates.
Fragment-Based Drug Discovery (FBDD): Using this compound as a fragment to screen against biological targets could lead to the identification of novel starting points for drug discovery programs.
Development of Novel Kinase Inhibitors: A related compound, methyl-4-amino-2-bromobenzoate, has been utilized in the convergent synthesis of non-peptidic Akt inhibitors, suggesting that the scaffold could be a promising template for the design of other kinase inhibitors. nbinno.com
Integration of this compound in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in diversity-oriented synthesis. The integration of this compound into MCRs could provide rapid access to libraries of structurally diverse compounds for biological screening. Future research could focus on:
Design of Novel MCRs: Developing new MCRs that specifically incorporate this compound as a key building block would expand the chemical space accessible from this starting material.
Post-MCR Modifications: Exploring the further functionalization of the products obtained from MCRs involving this compound would add another layer of molecular diversity.
High-Throughput Screening for New Biological Activities of Related Compounds
High-throughput screening (HTS) is a crucial technology in modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. Screening libraries of compounds derived from the this compound scaffold could lead to the identification of novel biological activities. Future efforts in this area may include:
Phenotypic Screening: Testing compound libraries in cell-based assays to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target.
Target-Based Screening: Screening against specific enzymes, receptors, or other biological targets that are implicated in disease.
Computational Screening: Utilizing in silico methods to predict the biological activity of virtual libraries of this compound derivatives, thereby prioritizing compounds for synthesis and experimental testing.
Q & A
Q. What is a reliable synthetic route for Methyl 4-amino-2-bromobenzoate, and how can its purity be optimized?
Methodological Answer: A high-yield synthesis involves refluxing 4-amino-2-bromobenzoic acid (1 eq.) in methanol with SOCl₂ (3 eq.) as a catalyst. After overnight reflux, concentrate the mixture, partition between EtOAc and NaHCO₃, dry the organic layer (Na₂SO₄), and evaporate to obtain the ester as an off-white solid (99% yield). Purity is confirmed via NMR (δH: 7.69 ppm for aromatic protons, δC: 166.0 ppm for the ester carbonyl) and recrystallization using solvent systems optimized based on melting points of analogous brominated benzoates (e.g., mp 181°C for 4-bromo-2-methylbenzoic acid) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign aromatic protons (δH 6.50–7.69 ppm) and carbonyl groups (δC 166.0 ppm) to confirm regiochemistry and esterification.
- Melting Point Analysis : Compare with structurally similar compounds (e.g., 4-bromo-2-methylbenzoic acid, mp 181°C) to assess purity .
- Elemental Analysis : Verify C, H, N, and Br content to rule out byproducts.
Q. How should researchers safely handle this compound given limited toxicological data?
Methodological Answer:
- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water for 15 minutes and remove contaminated clothing. Ingestion requires immediate mouth rinsing (if conscious) and medical attention .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions with this compound?
Methodological Answer: The bromine at position 2 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings at position 4. To validate regioselectivity, perform comparative studies using Pd catalysts (e.g., Pd(PPh₃)₄) and analyze coupling products via HPLC-MS. For example, analogous brominated benzoates (e.g., 2-(4-bromobenzoyl)benzoic acid) undergo selective cross-coupling to form fluorene derivatives .
Q. What strategies mitigate decomposition of this compound under thermal or photolytic conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) using protocols from NIST data on methyl 4-aminobenzoate (decomposition onset ~200°C). Store samples in amber vials at –20°C to prevent photodegradation .
- Reaction Optimization : Avoid prolonged heating >100°C; use inert atmospheres (N₂/Ar) during reflux.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for SNAr (nucleophilic aromatic substitution) at positions 2 (Br) and 4 (NH₂). Compare with experimental outcomes using kinetic studies (e.g., monitoring reaction progress via HPLC). For instance, amino groups at position 4 may deactivate the ring toward further substitution, directing reactivity to the bromine site .
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer: It serves as a precursor for antimicrobial or anticancer agents. For example:
- Anticancer Derivatives : React with propargyl bromide to introduce alkynyl groups, followed by click chemistry with azides to generate triazole-linked compounds. Screen activity via MTT assays against cancer cell lines .
- Antimicrobial Agents : Couple with sulfonamide groups via diazotization and test against Gram-positive/negative bacteria using disk diffusion assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?
Methodological Answer:
- Parameter Optimization : Systematically vary reaction time (6–24 hrs), temperature (reflux vs. room temperature), and catalyst (SOCl₂ vs. H₂SO₄). Monitor progress via TLC.
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unesterified acid) and adjust workup protocols (e.g., extended NaHCO₃ washing) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
